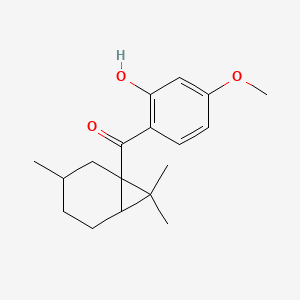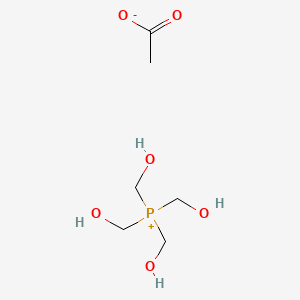
Tetrakis(hydroxymethyl)phosphonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(hydroxymethyl)phosphonium acetate is an organophosphorus compound widely used in various industrial and scientific applications. It is known for its flame-retardant properties and its role as a biocide in water treatment systems. The compound is characterized by its chemical formula, (C_8H_{20}O_8P_2), and is typically found as a white crystalline solid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis(hydroxymethyl)phosphonium acetate typically involves the reaction of phosphine with formaldehyde in the presence of acetic acid. The reaction proceeds as follows: [ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{CH}_3\text{COOH} \rightarrow \text{[P(CH}_2\text{OH})_4]\text{CH}_3\text{COO} ]
Industrial Production Methods: Industrial production of this compound often involves a continuous process where phosphine gas is reacted with formaldehyde and acetic acid in a controlled environment. The reaction is typically carried out at temperatures ranging from 40°C to 60°C to ensure optimal yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis(hydroxymethyl)phosphonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts
Applications De Recherche Scientifique
Tetrakis(hydroxymethyl)phosphonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of phosphorus-containing polymers and flame-retardant materials.
Biology: Acts as a biocide in water treatment systems, effectively controlling microbial growth.
Medicine: Employed as an oxygen scavenger in medical applications.
Industry: Utilized in the textile industry as a flame retardant and in the oil industry as a scale remover.
Mécanisme D'action
The mechanism of action of tetrakis(hydroxymethyl)phosphonium acetate involves its ability to interact with cellular components. The compound’s positively charged phosphorus atom allows it to bind to negatively charged microbial cell membranes, disrupting their integrity and leading to cell death. This electrostatic interaction is crucial for its biocidal activity .
Comparaison Avec Des Composés Similaires
- Tetrakis(hydroxymethyl)phosphonium chloride
- Tetrakis(hydroxymethyl)phosphonium sulfate
- Tris(hydroxymethyl)phosphine
Comparison: Tetrakis(hydroxymethyl)phosphonium acetate is unique due to its acetate anion, which imparts different solubility and reactivity characteristics compared to its chloride and sulfate counterparts. It is particularly favored in applications requiring lower toxicity and environmental impact .
Propriétés
Numéro CAS |
7580-37-2 |
|---|---|
Formule moléculaire |
C6H15O6P |
Poids moléculaire |
214.15 g/mol |
Nom IUPAC |
tetrakis(hydroxymethyl)phosphanium;acetate |
InChI |
InChI=1S/C4H12O4P.C2H4O2/c5-1-9(2-6,3-7)4-8;1-2(3)4/h5-8H,1-4H2;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
VELJAQNIUXJKSV-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)[O-].C(O)[P+](CO)(CO)CO |
Numéros CAS associés |
124-64-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13798995.png)

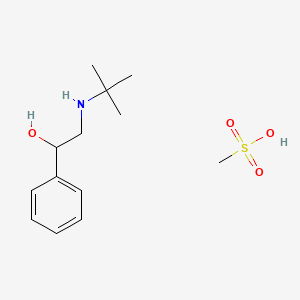
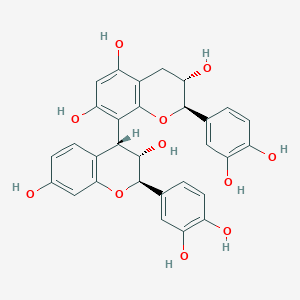
![2-Amino-6-chloro-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13799014.png)
![Phosphonic acid, [2-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13799020.png)
![4-[[4-[Bis(2-chloroethyl)amino]phenyl]imino]-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B13799033.png)


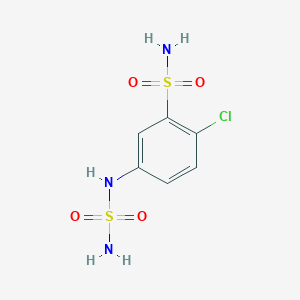


![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
